molecular formula C7H6BrClIN B15363154 3-Bromo-5-chloro-4-iodo-2-methyl-aniline

3-Bromo-5-chloro-4-iodo-2-methyl-aniline

Cat. No.: B15363154
M. Wt: 346.39 g/mol
InChI Key: KFBVWDACMXJIJC-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-iodo-2-methyl-aniline is a polyhalogenated aniline derivative with a molecular formula of C₇H₆BrClIN and a molecular weight of 371.39 g/mol. This compound features bromine (position 3), chlorine (position 5), iodine (position 4), and a methyl group (position 2) on the benzene ring. Such multi-substituted anilines are critical intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fluorescent materials.

Properties

Molecular Formula

C7H6BrClIN

Molecular Weight

346.39 g/mol

IUPAC Name

3-bromo-5-chloro-4-iodo-2-methylaniline

InChI

InChI=1S/C7H6BrClIN/c1-3-5(11)2-4(9)7(10)6(3)8/h2H,11H2,1H3

InChI Key

KFBVWDACMXJIJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1N)Cl)I)Br

Origin of Product

United States

Preparation Methods

Chlorination of 2-Methylaniline Precursors

Chlorination of methyl-substituted anilines often employs chlorine gas under controlled conditions. A method adapted from CN102701996A involves chlorinating 4-nitrotoluene (PNT) at 70–80°C with ferric chloride as a catalyst. This yields 2-chloro-4-nitrotoluene, which is subsequently reduced to 3-chloro-4-methylaniline using hydrogen and a palladium catalyst. Key parameters include:

Parameter Value Source
Chlorination temperature 70–80°C
Reduction catalyst Pd/C
Yield 98% (chlorination step)

Bromination via N-Bromosuccinimide (NBS)

Bromination at position 3 is achieved using NBS after amine protection. As detailed in CN103787895A, acetylation of 3-chloro-4-methylaniline forms N-(3-chloro-4-methylphenyl)acetamide, directing bromination to the ortho position relative to the acetamide group. Reaction in dioxane at reflux for 4 hours introduces bromine at position 3 with 85–90% efficiency.

Diazotization-Iodination for Position 4 Substitution

Diazonium Salt Formation and Iodide Displacement

The iodination step leverages diazotization, as demonstrated in CH13324_AC. Treating 3-bromo-5-chloro-2-methylaniline with sodium nitrite and hydrochloric acid generates a diazonium salt, which reacts with potassium iodide to substitute hydrogen at position 4. This method yields 59–88% depending on substituent steric effects.

Parameter Value Source
Reaction time 2–4 hours
Temperature 0–5°C (diazotization)
Yield 81–88%

Comparative Analysis of Halogenation Techniques

Chlorination: Direct vs. Indirect Methods

Direct chlorination with Cl₂ gas offers high yields but requires stringent temperature control to avoid over-chlorination. Alternative methods using sulfonyl chlorides show lower regioselectivity, making Cl₂ preferable for large-scale synthesis.

Bromination: NBS vs. Molecular Bromine

NBS provides superior regiocontrol compared to Br₂, particularly in sterically hindered substrates. Br₂ often leads to di-bromination, whereas NBS selectively targets ortho positions relative to directing groups.

Iodination: Electrophilic vs. Diazotization

Electrophilic iodination (I₂/HIO₃) is less effective for polyhalogenated substrates due to poor solubility and competing side reactions. Diazotization-iodination remains the gold standard for introducing iodine at specific positions.

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The crowded ortho positions (2-methyl and 4-iodo) necessitate low-temperature diazotization to prevent premature decomposition. Solvent choice (e.g., dioxane in bromination) enhances solubility and reaction homogeneity.

Protecting Group Strategy

Acetylation prevents amine oxidation during halogenation but requires acidic hydrolysis post-bromination. Alternative protection with tert-butoxycarbonyl (Boc) groups was explored but showed lower stability under chlorination conditions.

Synthetic Route Recommendation

A consolidated pathway for 3-bromo-5-chloro-4-iodo-2-methyl-aniline is proposed:

  • Chlorination : 4-Nitrotoluene → 2-chloro-4-nitrotoluene (Cl₂, FeCl₃, 70°C).
  • Reduction : Catalytic hydrogenation to 3-chloro-4-methylaniline (H₂, Pd/C).
  • Bromination : Acetylation → NBS bromination → hydrolysis to 3-bromo-5-chloro-2-methylaniline.
  • Iodination : Diazotization-KI substitution at position 4.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-4-iodo-2-methyl-aniline can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitroso, nitro, or azo derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and reaction conditions involving high temperatures and pressures are employed.

Major Products Formed:

  • Oxidation: Nitrosoaniline, nitroaniline, and azoaniline derivatives.

  • Reduction: Reduced amines and other derivatives.

  • Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

3-Bromo-5-chloro-4-iodo-2-methyl-aniline has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-5-chloro-4-iodo-2-methyl-aniline exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The reactivity and applications of halogenated anilines are highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
3-Bromo-5-chloro-4-iodo-2-methyl-aniline Br (3), Cl (5), I (4), CH₃ (2) C₇H₆BrClIN 371.39 Electron-withdrawing halogens + electron-donating CH₃
5-Bromo-4-iodo-2-methylaniline Br (5), I (4), CH₃ (2) C₇H₇BrIN 312.95 Halogens at adjacent positions; CH₃ directs reactivity
4-Bromo-2-iodoaniline Br (4), I (2) C₆H₅BrIN 297.92 Steric hindrance from ortho-I; strong σ-electron withdrawal
5-Bromo-2-(trifluoromethyl)aniline Br (5), CF₃ (2) C₇H₅BrF₃N 240.03 CF₃ (strong -I effect) enhances electrophilicity

Key Observations :

  • Iodine at position 4 increases molecular weight and polarizability, which may enhance intermolecular interactions in crystal packing (as seen in 5-Bromo-4-iodo-2-methylaniline’s reported crystal structure ).
  • Chlorine at position 5 introduces additional steric and electronic complexity compared to simpler bromo-iodo analogues.

Physicochemical Properties and Purity

Available data on purity and commercial availability of analogues suggest trends:

Table 3: Commercial Availability and Purity
Compound Name CAS Number Purity (Reported) Commercial Source
This compound Not found N/A Likely custom synthesis
5-Bromo-4-iodo-2-methylaniline Not provided >95% Specialty suppliers
4-Bromo-2-iodoaniline 66416-72-6 95%+ TCI Chemicals
5-Bromo-2-(trifluoromethyl)aniline 703-91-3 95% Bulk suppliers

Key Challenges :

  • The target compound’s complex substitution pattern likely necessitates multi-step synthesis, reducing yield and purity without optimized protocols.
  • Analogues with trifluoromethyl groups (e.g., 5-Bromo-2-(trifluoromethyl)aniline) are more commercially prevalent due to pharmaceutical demand .

Biological Activity

3-Bromo-5-chloro-4-iodo-2-methyl-aniline is a halogenated aniline compound with significant biological activities that make it a subject of interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

  • IUPAC Name: 3-bromo-5-chloro-4-iodo-2-methylaniline
  • CAS Number: 2940954-02-7
  • Molecular Formula: C7H6BrClI
  • Molecular Weight: 346.39 g/mol
  • Purity: 95.00% .

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi has been documented, making it a candidate for developing new antibiotics.

2. Anticancer Potential
The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation. It acts as a selective inhibitor of the MEK kinase pathway, which is crucial in the MAPK signaling cascade associated with tumor growth and metastasis. Inhibition of this pathway can reverse the transformed phenotype of cancer cells, suggesting potential application in cancer therapy .

3. Neuroprotective Effects
Studies have suggested that halogenated anilines may have neuroprotective effects, potentially through modulation of neuronal signaling pathways. The compound's interaction with various receptors and pathways related to neuronal health is an area of ongoing research .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with multiple biological targets:

  • Kinase Inhibition: The compound selectively inhibits MEK1/2 kinases, preventing the phosphorylation of MAPK and thus blocking downstream signaling that leads to cell proliferation .
  • Antioxidant Properties: Some studies suggest that similar compounds exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress in cells .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various halogenated anilines, including this compound. The results demonstrated significant inhibition of cell proliferation in several cancer cell lines, correlating with the compound's ability to inhibit MEK activity.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains. The findings revealed that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Data Table: Biological Activity Summary

Activity Target/Pathway Outcome Reference
AntimicrobialVarious bacterial strainsSignificant inhibition
AnticancerMEK1/2 kinasesReduced cell proliferation
NeuroprotectiveNeuronal signalingPotential protective effects

Q & A

Q. Basic Research Focus

  • NMR :
    • ¹H NMR : Methyl groups (δ 2.1–2.3 ppm) split aromatic protons. Heavy halogens (I, Br) deshield adjacent protons (δ 7.5–8.5 ppm).
    • ¹³C NMR : Halogens induce significant downfield shifts (C-I: ~90–100 ppm; C-Br: ~110–120 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (M+H⁺ expected ~350–355 m/z) .

Advanced Consideration : Overlapping signals in crowded aromatic regions may require 2D techniques (COSY, HSQC) or low-temperature NMR to resolve splitting patterns .

How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Focus
The compound’s utility in Suzuki or Buchwald-Hartwig reactions depends on:

Halogen Reactivity : Iodine undergoes coupling at lower temperatures (Pd(PPh₃)₄, 80°C) vs. bromine (100–120°C). Chlorine is typically inert under standard conditions .

Steric Hindrance : The 2-methyl group impedes coupling at the 4-iodo position. Use bulky ligands (XPhos) or microwave irradiation to enhance reactivity .

Substrate Design : Sequential coupling (I first, then Br) avoids interference from residual halogens .

What computational methods are suitable for predicting the physicochemical properties of halogenated anilines?

Q. Advanced Research Focus

  • DFT Calculations (Gaussian/B3LYP) : Predict electronic effects (HOMO/LUMO gaps) and reaction pathways for halogen displacement .
  • Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., DMSO vs. THF) based on halogen polarity and methyl group hydrophobicity .
  • ClogP Estimation : Software like MarvinSuite calculates logP (~3.5–4.0), indicating moderate lipophilicity suitable for drug-discovery scaffolds .

How can researchers mitigate decomposition risks during storage of polyhalogenated anilines?

Q. Basic Research Focus

  • Storage Conditions : Store at 0–4°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation .
  • Stability Monitoring : Regular HPLC-UV checks (λ = 254 nm) detect degradation products (e.g., dehalogenated byproducts) .

Advanced Consideration : For long-term stability, lyophilize the compound as a hydrochloride salt, which reduces amine oxidation .

What strategies address low yields in the iodination step during synthesis?

Q. Advanced Research Focus

  • Iodine Source : N-Iodosuccinimide (NIS) in AcOH/H₂SO₄ improves electrophilic substitution vs. I₂ .
  • Directing Groups : Temporarily introduce nitro or acetyl groups to direct iodination to the 4-position, then deprotect .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and minimizes side reactions .

How do halogen substituents impact the compound’s potential as a pharmacophore in medicinal chemistry?

Q. Advanced Research Focus

  • Bioisosterism : Iodine’s size mimics tert-butyl groups, enhancing target binding; bromine contributes to hydrophobic interactions .
  • Metabolic Stability : Heavy halogens (I, Br) resist oxidative metabolism, prolonging half-life in vivo .
  • Toxicity Screening : Ames tests assess mutagenicity risk from aromatic amines; halogenation often reduces genotoxicity .

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